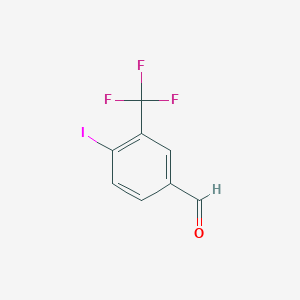

4-Iodo-3-(trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWGFQDHUQCKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context Within Organohalogen and Organofluorine Chemistry

4-Iodo-3-(trifluoromethyl)benzaldehyde is a key exemplar of a molecule that bridges organohalogen and organofluorine chemistry. The presence of both a halogen (iodine) and a perfluoroalkyl group (trifluoromethyl) on the same aromatic scaffold imparts distinct and often synergistic properties.

The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This reactivity is fundamental to its utility in building larger, more complex molecular architectures. The iodine atom can be readily substituted with a wide range of other functional groups, providing a gateway to diverse chemical space.

Simultaneously, the trifluoromethyl group (-CF3) profoundly influences the compound's electronic properties. As a strong electron-withdrawing group, it enhances the reactivity of the aldehyde function and modulates the electron density of the aromatic ring. In the broader context of organofluorine chemistry, the incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. innospk.com The trifluoromethyl group in this compound serves as a crucial handle for introducing these desirable properties into target molecules.

Significance As a Multifunctional Synthetic Intermediate

The primary significance of 4-Iodo-3-(trifluoromethyl)benzaldehyde lies in its role as a multifunctional synthetic intermediate. The three distinct functional groups—the aldehyde, the iodo group, and the trifluoromethyl group—can be selectively addressed in chemical synthesis, allowing for a stepwise and controlled elaboration of the molecular structure.

The aldehyde group can participate in a wide array of classical organic reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce new carbon-carbon or carbon-nitrogen bonds. The iodo group, as mentioned, is a linchpin for transition-metal-catalyzed cross-coupling reactions. The trifluoromethyl group, while generally unreactive, imparts unique steric and electronic effects that can influence the outcome of reactions at other positions on the ring.

This trifecta of reactivity makes this compound a valuable starting material for the synthesis of a variety of complex molecules. For instance, it can be used to construct substituted biaryl compounds, acetylenic derivatives, and various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Overview of Key Research Areas and Challenges

Direct Synthesis Strategies

Direct synthesis strategies aim to introduce the required functional groups in a minimal number of steps, often relying on the inherent reactivity and directing effects of the substituents present on the aromatic ring.

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic iodination is a common method for the introduction of an iodine atom onto an aromatic ring. The success of this approach for the synthesis of this compound is highly dependent on the regiochemical outcome of the iodination reaction on a 3-(trifluoromethyl)benzaldehyde (B1294959) precursor.

The directing effects of the substituents on the aromatic ring are crucial in determining the position of electrophilic attack. In the case of 3-(trifluoromethyl)benzaldehyde, both the formyl (-CHO) group and the trifluoromethyl (-CF3) group are electron-withdrawing and are known to be meta-directing groups in electrophilic aromatic substitution reactions. vaia.comwikipedia.orgorganicchemistrytutor.comyoutube.com This means that they direct incoming electrophiles to the positions meta to themselves.

For 3-(trifluoromethyl)benzaldehyde, the positions ortho and para to the trifluoromethyl group are at C2, C4, and C6. The positions meta are C5. The positions ortho and para to the formyl group are at C2, C4, and C6. The position meta is C5. Therefore, the C5 position is meta to both the formyl and the trifluoromethyl groups, making it the most electronically favored position for electrophilic attack. The C4 position, where iodination is desired for the target molecule, is ortho to the formyl group and para to the trifluoromethyl group. Due to the strong meta-directing nature of both existing substituents, direct iodination of 3-(trifluoromethyl)benzaldehyde is expected to predominantly yield the 5-iodo isomer rather than the desired 4-iodo product.

Directing Effects of Substituents on 3-(trifluoromethyl)benzaldehyde:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | 1 | Electron-withdrawing, deactivating | Meta-directing |

| -CF3 | 3 | Electron-withdrawing, deactivating | Meta-directing |

Iodine monochloride (ICl) and N-Iodosuccinimide (NIS) are common and effective reagents for electrophilic iodination. researchgate.net ICl is a strong electrophile, and its reactions with aromatic compounds are often catalyzed by a Lewis acid. researchgate.net NIS is a milder source of electrophilic iodine and is often used with a protic or Lewis acid co-catalyst to enhance its reactivity, particularly for deactivated aromatic rings. nih.gov

While these reagents are widely used for aromatic iodination, their application to 3-(trifluoromethyl)benzaldehyde for the synthesis of the 4-iodo isomer is challenging due to the regiochemical issues discussed above. The inherent electronic preferences of the substrate strongly favor substitution at the C5 position. Overcoming this regiochemical preference would likely require a more complex, directed substitution strategy rather than a straightforward electrophilic aromatic substitution.

Formylation Reactions for Aldehyde Group Introduction

An alternative strategy to direct iodination is to introduce the aldehyde group onto a pre-functionalized aromatic ring that already contains the iodo and trifluoromethyl substituents in the desired positions.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. ijpcbs.comorganic-chemistry.orgchemistrysteps.comcambridge.orgjk-sci.comwikipedia.org The reaction typically employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a chloromethyliminium salt, which acts as the formylating agent. wikipedia.org

For the synthesis of this compound, the Vilsmeier-Haack reaction would be applied to 1-iodo-2-(trifluoromethyl)benzene. However, the success of the Vilsmeier-Haack reaction is generally limited to electron-rich aromatic substrates. wikipedia.org The presence of two strong electron-withdrawing groups, the iodo and trifluoromethyl substituents, on the benzene (B151609) ring makes 1-iodo-2-(trifluoromethyl)benzene a highly deactivated substrate for electrophilic aromatic substitution. Consequently, the Vilsmeier-Haack reaction is unlikely to be an effective method for the formylation of this particular substrate under standard conditions.

Oxidative Routes from Corresponding Benzylic Alcohol Precursors

A more viable and commonly employed synthetic route involves the oxidation of a benzylic alcohol precursor, (4-Iodo-3-(trifluoromethyl)phenyl)methanol, to the corresponding aldehyde. This approach separates the challenge of introducing the functional groups in the correct orientation from the final conversion to the aldehyde.

The synthesis of the precursor alcohol, (4-Iodo-3-(trifluoromethyl)phenyl)methanol, can be achieved through multi-step synthetic sequences, which are beyond the scope of this section. The final step in the synthesis of this compound via this route is the selective oxidation of the primary alcohol.

A variety of methods are available for the oxidation of benzylic alcohols to aldehydes. tandfonline.comorganic-chemistry.orgcecri.res.innih.govresearchgate.net The choice of oxidant is critical to ensure high yield and to avoid over-oxidation to the carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the benzylic alcohol. tandfonline.comorganic-chemistry.org

Common Oxidizing Agents for Benzylic Alcohols:

| Oxidizing Agent/System | Typical Conditions | Notes |

| Manganese Dioxide (MnO2) | Dichloromethane, room temperature | Mild and selective for benzylic and allylic alcohols. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Widely used, but chromium-based reagents are toxic. |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild and efficient, but can be expensive and shock-sensitive. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane, low temperature | High-yielding and avoids heavy metals. |

| PhI(OOCCF3)2 / catalytic DDQ | Dichloromethane, room temperature | Effective for alcohols with electron-withdrawing groups. tandfonline.com |

| NaNO3 / Brønsted acidic ionic liquids | Solvent-free, 40-50°C | Green chemistry approach, selective for benzylic alcohols. organic-chemistry.org |

The oxidation of benzylic alcohols with electron-withdrawing substituents may require slightly harsher conditions or longer reaction times compared to those with electron-donating groups. cecri.res.in However, a number of modern oxidation methods have been developed that are effective for such substrates, providing high yields of the corresponding aldehydes. tandfonline.comorganic-chemistry.org

Modular Approaches for Incorporating Trifluoromethyl and Iodo Moieties

The synthesis of this compound is effectively achieved through modular approaches that allow for the controlled and sequential introduction of the essential trifluoromethyl and iodo groups onto the benzaldehyde (B42025) framework. These strategies offer significant flexibility, enabling the construction of this specific molecular architecture from simpler, readily available precursors. Key methodologies include transition metal-catalyzed cross-coupling reactions, halogen exchange processes, and the use of specialized trifluoromethylating reagents.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium, provides a powerful toolkit for the formation of carbon-carbon bonds, which is fundamental to assembling the substituted aromatic core of this compound.

The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds between organoboron compounds and organic halides. preprints.orgmdpi.com In a synthetic approach to a precursor of this compound, an arylboronic acid could be coupled with a trifluoromethyl-substituted aryl halide. nih.govresearchgate.net For instance, the reaction of a suitably substituted arylboronic acid with an iodo- and trifluoromethyl-containing benzene derivative can be facilitated by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base. This methodology is valued for its tolerance of a wide range of functional groups. nih.gov

Table 1: Representative Components for a Suzuki-Miyaura Coupling

| Component | Example Reagent/Catalyst | Function in the Reaction |

| Aryl Halide | 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | Provides the core structure with iodo and trifluoromethyl groups. |

| Organoboron Reagent | 4-Formylphenylboronic acid | Introduces the aldehyde functionality. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyzes the C-C bond formation. |

| Base | Sodium carbonate (Na₂CO₃) | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/Water mixture | Provides the medium for the reaction to occur. |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, forming a substituted alkene. wikipedia.orgchem-station.com This reaction can be strategically employed to introduce a precursor to the aldehyde group. rsc.orgresearchgate.net For example, a dihalogenated trifluoromethylbenzene could be coupled with a vinyl ether. The resulting product can then be hydrolyzed to yield the benzaldehyde. The Mizoroki-Heck reaction is a powerful tool for C-C bond formation and can be used to construct complex molecular scaffolds. chim.it

The Negishi coupling utilizes organozinc reagents with organic halides, catalyzed by nickel or palladium, offering a highly efficient method for C-C bond formation under mild conditions. numberanalytics.comresearchgate.net This could involve coupling a functionalized arylzinc reagent with a trifluoromethylated aryl iodide.

The Sonogashira coupling reaction joins terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. acs.orgresearchgate.netorganic-chemistry.org This strategy could be used to introduce an alkyne, which can then be converted to the aldehyde functionality through hydration or other oxidative cleavage methods.

Halogen Exchange (Halex) Reactions for Controlled Fluorine or Iodine Incorporation

Halogen exchange (Halex) reactions, particularly the aromatic Finkelstein reaction, are valuable for the selective introduction of iodine onto an aromatic ring. frontiersin.orgmanac-inc.co.jpmanac-inc.co.jp This is especially useful for converting more readily available aryl bromides into the more reactive aryl iodides. ucl.ac.uk Copper-catalyzed systems are often employed for this transformation. organic-chemistry.orgacs.orgresearchgate.net For the synthesis of this compound, a precursor such as 4-bromo-3-(trifluoromethyl)benzaldehyde (B112505) could be subjected to a halogen exchange reaction using an iodide source like sodium iodide (NaI) in the presence of a copper(I) catalyst. organic-chemistry.org

Table 2: Conditions for a Typical Copper-Catalyzed Halogen Exchange

| Component | Example | Role in Reaction |

| Starting Material | 4-Bromo-3-(trifluoromethyl)benzaldehyde | Aryl bromide to be converted. |

| Iodide Source | Sodium Iodide (NaI) | Provides the iodine atom. |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates the halogen exchange. |

| Ligand | 1,2- or 1,3-diamine | Enhances catalyst activity and stability. |

| Solvent | Dioxane or n-Butanol | Provides a suitable reaction medium. |

This method allows for the late-stage introduction of the iodine atom, which can be advantageous in a multi-step synthesis.

Trifluoromethylation Reagents in Aldehyde Synthesis

The incorporation of the trifluoromethyl (CF₃) group is a crucial step and can be achieved using various modern trifluoromethylating reagents. researchgate.netbeilstein-journals.org Copper-catalyzed trifluoromethylation of aryl halides is a common and effective method. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgrsc.org Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), in combination with a copper catalyst, can be used to introduce the CF₃ group onto an iodo-substituted benzaldehyde. organic-chemistry.org Other approaches involve the use of electrophilic trifluoromethylating agents, such as hypervalent iodine reagents (e.g., Togni's or Umemoto's reagents), which can directly trifluoromethylate aromatic systems. beilstein-journals.orgacs.orgresearchgate.net Additionally, trifluoromethylzinc reagents, prepared in situ from trifluoromethyl iodide, have been used for the copper-catalyzed trifluoromethylation of aryl iodides. beilstein-journals.org Metal-free methods for the trifluoromethylation of aromatic aldehydes have also been developed, offering milder reaction conditions. nih.govacs.org

Optimization and Industrial Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. These include ensuring high purity, maximizing yield, minimizing waste, and developing robust and safe processes. Key areas of focus for optimization include the development of efficient purification techniques and the exploration of modern manufacturing technologies like continuous flow reactors.

Achieving high purity of this compound is critical for its use in subsequent applications, particularly in the pharmaceutical industry where stringent purity standards are required. Common impurities in the synthesis of substituted benzaldehydes can include starting materials, by-products from side reactions, and residual solvents. The development of efficient and scalable purification methods is therefore a primary concern for industrial synthesis.

Crystallization:

Crystallization is a powerful and widely used technique for the purification of solid organic compounds. For this compound, which is a solid at room temperature, crystallization can be an effective method for removing impurities. The process relies on the differences in solubility between the desired compound and its impurities in a given solvent or solvent mixture.

The selection of an appropriate solvent system is crucial for successful crystallization. Ideal solvents should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for high recovery of the purified product upon cooling. Furthermore, the impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).

| Solvent System | Advantages | Disadvantages | Potential Applicability |

| Alcohols (e.g., Ethanol, Methanol) | Good solvency for many organic compounds. | Potential for acetal (B89532) or hemiacetal formation with the aldehyde group, especially in the presence of acid or base catalysts. researchgate.net | Use with caution; may require careful control of pH and temperature. |

| Hydrocarbons (e.g., Hexane, Heptane) | Low polarity, effective for removing polar impurities. | Lower solvency for the target compound may lead to lower recovery. | Can be used as an anti-solvent in combination with a more polar solvent. |

| Esters (e.g., Ethyl Acetate) | Good balance of polarity and volatility. | Can be effective for a range of impurities. | A common and often effective choice for the crystallization of aromatic aldehydes. |

| Water | Inexpensive, non-toxic, and non-flammable. | The compound has low solubility in water. | Can be used as an anti-solvent or for washing the crude product to remove water-soluble impurities. |

Table 1: Potential Solvent Systems for the Crystallization of this compound

Chromatographic Techniques:

Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. For the industrial-scale purification of this compound, techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) could be employed.

The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system) is critical for achieving good separation. For aldehydes, care must be taken to avoid decomposition on acidic stationary phases like silica gel. researchgate.net This can sometimes be mitigated by neutralizing the silica gel with a base like triethylamine. researchgate.net

| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Fast and efficient for moderate quantities. | Can be costly on a large scale due to solvent consumption and silica gel disposal. |

| Preparative HPLC | C18-functionalized silica | Acetonitrile/Water or Methanol/Water gradients | High resolution and purity. | High cost of equipment and solvents, limiting its use to high-value products. |

Table 2: Chromatographic Purification Options for this compound

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for industrial applications. mdpi.com The synthesis of substituted benzaldehydes is an area where continuous flow reactors could offer substantial benefits in terms of safety, efficiency, and scalability.

A key advantage of continuous flow reactors is the enhanced heat and mass transfer due to the high surface-area-to-volume ratio in the microchannels. google.com This allows for precise temperature control, which is crucial for reactions that are highly exothermic or require specific temperature profiles to minimize side-product formation. For the synthesis of this compound, which may involve energetic intermediates or require careful control of reaction conditions to ensure regioselectivity, a continuous flow setup could be highly beneficial.

Furthermore, continuous flow systems can improve reaction safety by minimizing the volume of hazardous reagents and intermediates present at any given time. acs.org Reactions involving unstable intermediates or hazardous reagents can be performed more safely in a continuous flow reactor compared to a large-scale batch reactor.

The modular nature of continuous flow systems also allows for easier scalability. Instead of designing and building larger reactors, production can be increased by running the system for longer periods or by adding more reactor units in parallel (scaling-out). This can significantly reduce the time and cost associated with process development and scale-up.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited by surface area, potential for hot spots. | Excellent, precise temperature control. |

| Mass Transfer | Can be limited by mixing efficiency. | Enhanced due to short diffusion distances. |

| Safety | Large volumes of hazardous materials. | Small reaction volumes, inherently safer. |

| Scalability | Requires redesign of reactors for larger scale. | Achieved by longer run times or parallelization. |

| Process Control | More challenging to maintain consistent conditions. | Precise control over reaction parameters. |

Table 3: Comparison of Batch and Continuous Flow Reactors for Chemical Synthesis

Reactivity of the Aldehyde Moiety

The aldehyde functional group (-CHO) is the most reactive site on the this compound molecule. It serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of more complex derivatives.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 4-iodo-3-(trifluoromethyl)benzoic acid. chemicalbook.comachemblock.com This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The reaction involves the conversion of the C-H bond in the aldehyde group to a C-O bond, resulting in the corresponding benzoic acid derivative, a stable and synthetically useful intermediate. bldpharm.com

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

| This compound | e.g., KMnO₄, H₂CrO₄, Ag₂O | 4-Iodo-3-(trifluoromethyl)benzoic acid |

The carbonyl group of the aldehyde can be reduced to a primary alcohol, converting this compound into (4-iodo-3-(trifluoromethyl)phenyl)methanol. chemicalbook.comaobchem.com This reduction is typically achieved using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent often used in alcoholic solvents, while the more reactive lithium aluminum hydride is used in aprotic solvents like tetrahydrofuran (B95107) and requires a subsequent aqueous workup. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which, after protonation, yields the primary alcohol.

Table 2: Reduction of this compound

| Reactant | Reagent(s) | Product |

| This compound | e.g., NaBH₄, LiAlH₄ | (4-Iodo-3-(trifluoromethyl)phenyl)methanol |

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon. libretexts.org An intermediate carbinolamine is formed, which then dehydrates (loses a molecule of water) to form the stable C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The reaction is reversible and can be driven to completion by removing the water that is formed, often by using a Dean-Stark apparatus or a drying agent. nih.gov The trifluoromethyl group enhances the electrophilicity of the carbonyl, facilitating the initial nucleophilic attack by the amine. wikipedia.org

Table 3: Imine Formation from this compound

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Primary Amine (R-NH₂) | Acid Catalyst | N-(4-iodo-3-(trifluoromethyl)benzylidene)amine (Imine/Schiff Base) |

The electron-deficient carbonyl carbon of this compound is a prime target for a variety of nucleophiles, leading to the formation of new carbon-carbon bonds and more complex molecular structures.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles that readily add to the carbonyl group of aldehydes. sxccal.edu The reaction of this compound with a Grignard reagent results in the formation of a secondary alcohol after an acidic workup. The carbanion-like component of the organometallic reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate, which is then protonated. While this reaction is a standard method for alcohol synthesis, the presence of the C-I bond on the aromatic ring introduces potential for side reactions, such as metal-halogen exchange, which must be considered when planning the synthesis.

The Wittig reaction is a powerful and widely used method for synthesizing alkenes (olefins) from aldehydes. nih.govwiley-vch.de In this reaction, this compound is treated with a phosphorus ylide (also known as a phosphorane), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. orgsyn.org The ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. wiley-vch.de This reaction is highly valuable for creating carbon-carbon double bonds with good control over the location of the new bond, enabling the synthesis of various stilbene (B7821643) derivatives and other unsaturated compounds from this compound. nih.govnih.gov

Table 4: Wittig Reaction of this compound

| Reactant 1 | Reactant 2 | Key Intermediate | Product 1 (Organic) | Product 2 (Byproduct) |

| This compound | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | 1-(4-Iodo-3-(trifluoromethyl)phenyl)alkene (Olefin) | Triphenylphosphine oxide |

Nucleophilic Additions to the Carbonyl Center

Stereoselective Transformations of Aldehyde Functionality

The aldehyde group in this compound is a key site for stereoselective transformations. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effects of the adjacent aromatic ring, the trifluoromethyl group, and the iodine atom, makes it susceptible to attack by various nucleophiles. The development of asymmetric methods allows for the conversion of the prochiral aldehyde into chiral secondary alcohols and other valuable enantiomerically enriched products.

Chiral catalysts are instrumental in achieving high enantioselectivity in these transformations. For instance, asymmetric 1,2-oxytrifluoromethylation of styrenes has been achieved using chiral vanadyl methoxide (B1231860) complexes, demonstrating the feasibility of controlling stereochemistry in reactions involving trifluoromethylated compounds. nih.gov In the context of this compound, such stereoselective additions could involve:

Asymmetric Reduction: The use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalysts), can facilitate the enantioselective reduction of the aldehyde to the corresponding chiral benzylic alcohol.

Asymmetric Alkylation/Arylation: The addition of organometallic reagents (e.g., organozinc, Grignard, or organolithium reagents) in the presence of chiral ligands or catalysts can lead to the formation of chiral secondary alcohols with high enantiomeric excess.

Asymmetric Aldol (B89426) and Related Reactions: The aldehyde can act as an electrophile in asymmetric aldol, Henry, or similar carbon-carbon bond-forming reactions, catalyzed by chiral organocatalysts or metal complexes, to produce chiral β-hydroxy carbonyl compounds or β-nitro alcohols.

The precise stereochemical outcome of these reactions is dictated by the specific catalyst system employed and the reaction conditions, which are designed to create a chiral environment that favors the formation of one enantiomer over the other.

Nucleophilic Trifluoromethylation of Carbonyl Compounds

Nucleophilic trifluoromethylation is a critical reaction for introducing the trifluoromethyl (CF₃) group into organic molecules, a moiety known to enhance metabolic stability and lipophilicity in drug candidates. mdpi.com While this compound already contains a CF₃ group, understanding the methods for its introduction onto a carbonyl is relevant for the synthesis of analogous structures.

A notable method for the nucleophilic trifluoromethylation of aldehydes and ketones involves the use of trifluoromethyl iodide (CF₃I) in conjunction with tetrakis(dimethylamino)ethylene (B1198057) (TDAE). 20.210.105organic-chemistry.org This process is based on the photoinduced reduction of CF₃I by TDAE, which generates a trifluoromethyl anion. This potent nucleophile then readily adds to the carbonyl carbon of an aldehyde or ketone. organic-chemistry.org

The reaction is particularly effective under photochemical conditions at low temperatures (-20 °C), often providing the corresponding trifluoromethylated alcohols in excellent yields, sometimes as high as 95%. organic-chemistry.org This method presents a simpler and more cost-effective alternative to other common trifluoromethylating reagents like (trifluoromethyl)trimethylsilane (B129416) (Me₃SiCF₃). organic-chemistry.org The mechanism is thought to involve the formation of a charge-transfer complex between TDAE and CF₃I, followed by photoinduced single-electron transfers to generate the reactive trifluoromethyl anion. organic-chemistry.org

Reactivity of the Aryl-Iodine Bond

The aryl-iodine bond is another major center of reactivity in this compound. Its susceptibility to cleavage and substitution allows for a wide array of synthetic transformations, including nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key pathway for the functionalization of electron-deficient aromatic rings. nih.gov The aromatic ring of this compound is significantly activated towards SₙAr reactions due to the potent electron-withdrawing nature of both the trifluoromethyl group and the aldehyde group. These groups stabilize the negatively charged Meisenheimer intermediate that is characteristic of the classical two-step SₙAr mechanism. nih.gov

In this reaction, the iodide acts as a good leaving group, and various nucleophiles can displace it. Potential reactions include:

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form aryl ethers.

Amination: Reaction with amines to yield substituted anilines.

Thiolation: Reaction with thiolates to produce aryl thioethers.

The reaction rate is heavily dependent on the strength of the nucleophile and the ability of the aromatic system to stabilize the intermediate. In some cases, these reactions may proceed through a concerted (cSₙAr) mechanism, avoiding a discrete intermediate. nih.gov

Participation in Palladium-Catalyzed Cross-Coupling Processes

The aryl-iodine bond of this compound makes it an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orglibretexts.org This method is highly efficient for creating C(sp²)-C(sp) bonds. libretexts.org

Suzuki-Miyaura Coupling: This versatile reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester. It is widely used for the synthesis of biaryls and is known for its mild conditions and tolerance of various functional groups. wikipedia.orgacs.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. beilstein-journals.org This reaction is a powerful method for C-C bond formation and the synthesis of complex olefinic structures.

Hiyama Coupling: This involves the coupling of the aryl iodide with an organosilane, activated by a fluoride (B91410) source. nih.gov It serves as a practical alternative to other coupling methods. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI / Amine Base | Arylalkyne |

| Suzuki-Miyaura | Arylboronic Acid (e.g., Phenylboronic Acid) | Pd(OAc)₂ / Ligand (e.g., XPhos) / Base | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Base | Substituted Alkene |

| Hiyama | Organosilane (e.g., Phenyltrimethoxysilane) | [allylPdCl]₂ / Fluoride Source (e.g., TBAF) | Biaryl |

Halogen Bonding Interactions in Molecular Recognition and Self-Assembly

The iodine atom in this compound can act as a potent halogen bond (XB) donor. mdpi.com Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a Lewis base (XB acceptor) like an oxygen or nitrogen atom. beilstein-journals.org

The strength of the iodine as an XB donor is significantly enhanced by the electron-withdrawing trifluoromethyl and aldehyde groups on the aromatic ring. These groups pull electron density away from the iodine atom, increasing the positive electrostatic potential of its σ-hole and thus its ability to form strong halogen bonds. nih.gov This property allows this compound to participate in:

Crystal Engineering: Directing the assembly of molecules in the solid state to form specific supramolecular architectures.

Organocatalysis: Acting as a Lewis acidic catalyst to activate substrates through halogen bonding. Diaryliodonium salts, which feature hypervalent iodine, are known to be particularly strong XB donors in catalysis. beilstein-journals.org

Molecular Recognition: Selectively binding to specific Lewis basic sites in larger molecules or biological systems.

Studies have shown that the strength of halogen bonding generally follows the trend I > Br > Cl, making iodinated compounds particularly effective XB donors. nih.gov

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (CF₃) group is a dominant electronic feature of this compound, profoundly influencing the reactivity of the entire molecule. Its properties stem from the high electronegativity of the fluorine atoms. mdpi.com

Key Electronic Effects:

Strong Inductive Effect (-I): The CF₃ group is one of the most powerful electron-withdrawing groups through the sigma framework. This effect deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. mdpi.com

Enhanced Electrophilicity: It increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles. wikipedia.org

Activation of the C-I Bond: By withdrawing electron density from the ring, the CF₃ group facilitates both the heterolytic cleavage of the C-I bond in SₙAr reactions and the oxidative addition step in palladium-catalyzed coupling cycles.

Increased Halogen Bond Donor Strength: As mentioned, the -I effect enhances the σ-hole on the iodine atom, making it a stronger halogen bond donor.

The presence of the CF₃ group is a well-established strategy in medicinal chemistry to block metabolic pathways and increase the biological half-life of drug molecules by deactivating the aromatic ring. mdpi.com Its steric bulk is also larger than a methyl group, which can influence molecular conformation and binding interactions. mdpi.com

Electronic Effects on Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. In the case of this compound, the directing effects of the iodo and trifluoromethyl groups are of primary importance.

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) deactivates the benzene ring towards electrophilic attack, making it less reactive than benzene itself. The -CF₃ group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. wikipedia.org

In this compound, these two substituents exert competing influences on the regioselectivity of electrophilic attack. The aldehyde group is also a deactivating, meta-directing group. numberanalytics.comlibretexts.org The positions on the benzene ring are numbered starting from the carbon bearing the aldehyde group as C1. Thus, the trifluoromethyl group is at C3 and the iodo group is at C4.

The available positions for electrophilic substitution are C2, C5, and C6.

Position C2: Ortho to the aldehyde, meta to the trifluoromethyl group, and meta to the iodo group.

Position C5: Meta to the aldehyde, meta to the trifluoromethyl group, and ortho to the iodo group.

Position C6: Ortho to the aldehyde, ortho to the trifluoromethyl group, and para to the iodo group.

The directing effects of the substituents can be summarized as follows:

Aldehyde (-CHO): Meta-directing (positions C3 and C5).

Trifluoromethyl (-CF₃): Meta-directing (positions C1 and C5).

Iodo (-I): Ortho-, para-directing (positions C3 and C5).

Based on the additive effects of these substituents, position C5 is the most likely site for electrophilic attack, as it is favored by all three groups (meta to -CHO, meta to -CF₃, and ortho to -I). Position C2 is meta to both the iodo and trifluoromethyl groups but ortho to the strongly deactivating aldehyde. Position C6 is ortho to the two deactivating groups (-CHO and -CF₃) and para to the iodo group. The strong deactivation at this position makes substitution less likely. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position.

The electronic effects of the substituents can be quantitatively assessed using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | σmeta | σpara |

|---|---|---|

| -I | 0.35 | 0.18 |

| -CF3 | 0.44 | 0.57 |

| -CHO | 0.36 | 1.03 |

The positive values of the Hammett constants for all three substituents indicate their electron-withdrawing nature. oup.comresearchgate.net The larger the positive value, the stronger the electron-withdrawing effect. The trifluoromethyl group has a particularly large σpara value, highlighting its potent deactivating character.

Activation of Electrophilicity of Adjacent Functional Groups

The electron-withdrawing nature of the trifluoromethyl and iodo groups also influences the reactivity of the adjacent aldehyde functional group. The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. Electron-withdrawing substituents on the aromatic ring can further enhance this electrophilicity. numberanalytics.comnumberanalytics.com

In this compound, the trifluoromethyl group at the meta position (C3) and the iodo group at the para position (C4) both withdraw electron density from the benzene ring through their inductive effects. This withdrawal of electron density makes the carbonyl carbon of the aldehyde group more electron-deficient and, therefore, more susceptible to nucleophilic attack.

This increased electrophilicity of the aldehyde group is a key feature of the chemical reactivity of this compound. It facilitates a variety of nucleophilic addition reactions at the carbonyl carbon. The general order of reactivity for aromatic aldehydes towards nucleophiles is influenced by the electronic nature of the substituents on the ring. numberanalytics.com

| Compound | Relative Reactivity towards Nucleophiles |

|---|---|

| Benzaldehyde | Baseline |

| 4-Nitrobenzaldehyde | More reactive |

| 4-Methoxybenzaldehyde | Less reactive |

| This compound | Significantly more reactive |

The presence of two strong electron-withdrawing groups in this compound significantly enhances the reactivity of the aldehyde group compared to benzaldehyde itself or benzaldehydes with single electron-withdrawing groups. This heightened reactivity makes it a valuable substrate for the synthesis of various derivatives through reactions at the carbonyl center.

Advanced Applications of 4 Iodo 3 Trifluoromethyl Benzaldehyde in Organic Synthesis

Building Block for Complex Molecular Architectures

The unique combination of functional groups in 4-iodo-3-(trifluoromethyl)benzaldehyde makes it an ideal starting material for the construction of a diverse array of complex organic molecules, including fluorinated heterocycles, spirocyclic structures, polyfluoroaryl-substituted triazoles, porphyrins, and hydrazone derivatives.

Precursor to Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest in pharmaceutical research due to their enhanced biological activities. While direct examples of the use of this compound in the synthesis of fluorinated heterocycles are not extensively documented in readily available literature, its structure lends itself to established synthetic routes for quinolines and isoquinolines.

For instance, the Doebner synthesis, a one-pot three-component reaction, is a well-established method for preparing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov By employing this compound in this reaction, it is plausible to synthesize novel 2-(4-iodo-3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acids. The general reaction scheme is presented below:

A plausible Doebner synthesis route to a fluorinated quinoline (B57606) derivative.

A plausible Doebner synthesis route to a fluorinated quinoline (B57606) derivative.Similarly, the Pomeranz–Fritsch reaction or the Bischler–Napieralski cyclization could be adapted to synthesize fluorinated isoquinolines from derivatives of this compound. The iodo-substituent in the resulting heterocyclic products can serve as a valuable functional handle for further elaboration through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional molecular complexity. organic-chemistry.orgrsc.org

Table 1: Potential Fluorinated Heterocycles from this compound

| Heterocycle | Synthetic Method | Key Reactants | Potential Product |

| Quinoline | Doebner Synthesis | Aniline, Pyruvic acid | 2-(4-Iodo-3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid |

| Isoquinoline | Pomeranz–Fritsch | Aminoacetaldehyde diethyl acetal (B89532) | 7-Iodo-6-(trifluoromethyl)isoquinoline |

Intermediate in the Synthesis of Spirocyclic Structures

Spirocyclic scaffolds, characterized by a single atom shared between two rings, are increasingly sought after in drug discovery due to their inherent three-dimensionality. The synthesis of such structures often relies on intramolecular cyclization reactions. The intramolecular Heck reaction, for example, is a powerful tool for the formation of spirocycles by coupling an aryl halide with a tethered alkene. nih.govthieme-connect.de

While direct applications of this compound in spirocycle synthesis are not yet widely reported, its structure provides a template for designing precursors for such reactions. For example, the aldehyde functionality can be used to introduce an alkene-containing side chain. Subsequent intramolecular Heck reaction between the iodo-group and the newly introduced alkene could then furnish a spirocyclic system. The trifluoromethyl group would be expected to influence the electronic properties and potentially the stereochemical outcome of the cyclization.

A proposed route to a spirocyclic compound via an intramolecular Heck reaction.

A proposed route to a spirocyclic compound via an intramolecular Heck reaction.Application in Porphyrin Synthesis and Analogous Macrocycles

Porphyrins and their analogues are a class of macrocyclic compounds with a rich history in chemistry and biology, most notably as the core of heme in hemoglobin and chlorophyll (B73375) in plants. The synthesis of meso-substituted porphyrins is often achieved through the condensation of pyrrole (B145914) with an aldehyde, following methods developed by Rothemund and later refined by Lindsey. chem-station.comwikipedia.org

The Lindsey synthesis, which is carried out under milder conditions than the Rothemund method, allows for the preparation of a wide variety of meso-substituted porphyrins from substituted benzaldehydes. arkat-usa.orgufl.edu Research has demonstrated the successful synthesis of 5,10,15,20-tetrakis(4-trifluoromethylphenyl)porphyrin from 4-(trifluoromethyl)benzaldehyde, highlighting the feasibility of using trifluoromethyl-substituted benzaldehydes in this reaction. nih.govresearchgate.net Furthermore, the synthesis of a porphyrin bearing a 3-(3-trifluoromethyl)phenoxy substituent has also been reported. mdpi.com

Given these precedents, this compound is an excellent candidate for the synthesis of novel, unsymmetrically substituted porphyrins. The condensation of this aldehyde with pyrrole would lead to a porphyrin with four 4-iodo-3-(trifluoromethyl)phenyl groups at the meso positions. The presence of the iodo-substituents on the porphyrin periphery opens up avenues for post-synthetic modification via cross-coupling reactions, allowing for the construction of more complex porphyrin-based architectures.

Table 3: Porphyrin Synthesis Methods and Potential Products

| Method | Key Features | Potential Product from this compound |

| Rothemund Synthesis | High temperature, acidic conditions | 5,10,15,20-Tetrakis(4-iodo-3-(trifluoromethyl)phenyl)porphyrin |

| Lindsey Synthesis | Room temperature, Lewis acid catalyst, two-step one-flask | 5,10,15,20-Tetrakis(4-iodo-3-(trifluoromethyl)phenyl)porphyrin |

Synthesis of Hydrazone Derivatives for Chemical Biology Tool Development

Hydrazones are a class of organic compounds containing the R1R2C=NNH2 functional group, which are readily synthesized by the condensation of a hydrazine (B178648) with a ketone or aldehyde. Hydrazone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.govnih.gov

The aldehyde functionality of this compound makes it an ideal substrate for the synthesis of a wide range of hydrazone derivatives. For example, condensation with various substituted hydrazides would yield a library of novel hydrazones with potential biological activities. The trifluoromethyl group is a known pharmacophore that can enhance the biological activity of a molecule, and the iodo-substituent provides a site for further modification.

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been synthesized and shown to be inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov This suggests that hydrazones derived from this compound could also possess interesting and potentially useful biological activities, making them valuable tools for chemical biology research.

Table 4: Examples of Biologically Active Hydrazones

| Hydrazone Precursor | Biological Activity | Reference |

| 4-(Trifluoromethyl)benzohydrazide | Antimicrobial, Enzyme inhibition | researchgate.netnih.gov |

| Substituted benzaldehydes | Antifungal | sigmaaldrich.com |

Reagent in Synthetic Methodological Development

Beyond its role as a building block, this compound has the potential to be a key reagent in the development of new synthetic methodologies. The interplay between the iodo, trifluoromethyl, and aldehyde functionalities can be exploited to achieve novel transformations.

The presence of both an iodo group and an electron-withdrawing trifluoromethyl group on the same aromatic ring makes this compound an interesting substrate for studying the mechanisms of cross-coupling reactions. nih.gov The electronic effects of the trifluoromethyl group can influence the rate and selectivity of oxidative addition and reductive elimination steps in catalytic cycles.

Furthermore, the aldehyde group can be used to direct reactions to specific positions on the aromatic ring or to participate in cascade reactions. For example, a reaction sequence could be envisioned where the aldehyde is first converted to an imine, which then directs a C-H activation at the ortho position, followed by a cross-coupling reaction at the iodo-position. The development of such novel, multi-component reactions is a major goal in modern organic synthesis.

While specific examples of the use of this compound in the development of new synthetic methods are still emerging, its unique combination of functional groups makes it a promising candidate for future research in this area.

Role in Kinetic Studies of Asymmetric Transformations

There is currently a lack of specific published research detailing the use of this compound in kinetic studies of asymmetric transformations. In principle, the aldehyde functionality allows it to be a substrate in various asymmetric reactions, such as aldol (B89426) or Henry reactions. The electronic and steric influence of the iodo and trifluoromethyl substituents could provide insights into reaction mechanisms and the factors governing enantioselectivity. However, without specific studies, its precise role and the kinetic data from such transformations remain uncharacterized.

Derivatization Agent for Analytical Quantification of Amino Groups

The utility of this compound as a derivatization agent for the analytical quantification of amino groups has not been extensively documented in scientific literature. Derivatization agents for amino groups typically react to form stable adducts that can be easily detected and quantified, often by techniques like HPLC or GC-MS. While the aldehyde group of this compound can react with primary amines to form Schiff bases, its suitability and efficacy as a quantitative derivatization agent, including reaction kinetics, stability of the derivatives, and detection limits, have not been established.

Contribution to Late-Stage Functionalization Strategies

Utility in Agrochemical and Specialty Chemical Development as a Synthetic Intermediate

This compound serves as a potential building block in the synthesis of agrochemicals and specialty chemicals. The trifluoromethyl group is a common feature in many modern pesticides due to its ability to enhance metabolic stability and biological activity. The iodo and aldehyde functionalities provide synthetic handles for constructing more complex molecular architectures.

While the general importance of trifluoromethylated and iodinated benzaldehydes as intermediates is recognized, specific, publicly documented examples of commercial or late-stage developmental agrochemicals or specialty chemicals synthesized directly from this compound are scarce. The development of new active ingredients is often proprietary, and as such, the specific synthetic routes and intermediates used are not always disclosed.

Below is a table of potential transformations that could be applied to this compound in a synthetic pathway, although it is important to note that these are general reactions and not specific documented applications leading to a named agrochemical or specialty chemical.

| Reaction Type | Potential Reagent(s) | Potential Product Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-alkene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-amine |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH(OAc)₃) | Benzyl-amine |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | Carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH₄) | Benzyl (B1604629) alcohol |

Computational and Theoretical Investigations of 4 Iodo 3 Trifluoromethyl Benzaldehyde

Electronic Structure and Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic structure and spectroscopic properties of molecules like 4-Iodo-3-(trifluoromethyl)benzaldehyde. DFT calculations can determine the molecule's ground-state geometry, orbital energies, and electron distribution. The presence of a highly electronegative trifluoromethyl group and a large, polarizable iodine atom significantly influences the electronic landscape of the benzaldehyde (B42025) ring.

The trifluoromethyl group acts as a strong electron-withdrawing group, which is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, would affect the molecule's reactivity and its absorption of light. The iodine atom, with its large size and ability to participate in halogen bonding, also modulates the electronic environment.

TD-DFT calculations are employed to predict the UV-Vis absorption spectrum. nih.gov These calculations can estimate the wavelengths of maximum absorption (λmax) by simulating electronic transitions from the ground state to various excited states. For substituted benzaldehydes, the electronic transitions are typically of the π → π* and n → π* type. The specific substitution pattern of this compound is expected to cause shifts in these absorption bands compared to unsubstituted benzaldehyde.

Table 1: Predicted Spectroscopic Data from Theoretical Calculations

| Parameter | Predicted Value/Range | Computational Method |

| λmax (π → π) | ~250-290 nm | TD-DFT |

| λmax (n → π) | ~300-340 nm | TD-DFT |

| HOMO-LUMO gap | ~4-5 eV | DFT |

Note: The values in this table are estimations based on typical results for similarly substituted benzaldehydes and are subject to the level of theory and basis set used in the calculations.

Reaction Mechanism Studies

Theoretical chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. mdpi.com For this compound, computational studies can provide insights into the pathways of reactions involving the aldehyde functional group.

DFT calculations are a cornerstone for studying reaction mechanisms. By computing the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For instance, in a nucleophilic addition to the carbonyl group of this compound, DFT can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and subsequent steps. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the electrophilicity of the carbonyl carbon, thus making it more susceptible to nucleophilic attack. DFT studies on similar benzaldehyde derivatives have shown that substituents significantly influence the activation energies of such reactions. nih.gov

A key aspect of mechanistic studies is the identification and characterization of transition states and intermediates. fossee.in Transition state theory, when combined with computational chemistry, allows for the calculation of reaction rates. For reactions involving this compound, computational methods can be used to find the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intermediates, on the other hand, are local minima on the potential energy surface and have all real vibrational frequencies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function. Computational methods provide a window into these aspects of this compound.

Conformational analysis of substituted benzaldehydes has been a subject of interest to understand the rotational barriers of the aldehyde group and the influence of substituents on its orientation. psu.edu For this compound, the aldehyde group can be either syn or anti with respect to the substituents. Due to the steric bulk of the iodine and trifluoromethyl groups, it is likely that the planar conformation of the benzaldehyde is favored to maximize conjugation, with the orientation of the aldehyde group being influenced by a balance of steric and electronic factors.

Computational Analysis of Intermolecular Interactions, including Halogen Bonding

Intermolecular interactions are fundamental to understanding the properties of matter in the condensed phase and in supramolecular chemistry. gatech.edu For this compound, both standard non-covalent interactions and the more specialized halogen bonding are of interest.

Computational analysis of intermolecular interactions can be performed using a variety of methods, including symmetry-adapted perturbation theory (SAPT) and the analysis of the molecule's electrostatic potential surface. The electrostatic potential surface can reveal regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

A particularly important interaction for iodine-containing organic molecules is halogen bonding. nih.gov This is a non-covalent interaction where the iodine atom acts as a Lewis acid, interacting with a Lewis base. This occurs due to the presence of a region of positive electrostatic potential on the outermost portion of the iodine atom, known as a σ-hole. richmond.edu Computational studies are essential for characterizing the strength and directionality of these halogen bonds. mdpi.com The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the magnitude of the σ-hole on the iodine atom in this compound, making it a more effective halogen bond donor.

Table 2: Summary of Computational Investigation Focus

| Investigation Area | Key Computational Methods | Insights Gained |

| Electronic Structure | DFT, TD-DFT | HOMO/LUMO energies, electron distribution, UV-Vis spectra |

| Reaction Mechanisms | DFT | Reaction pathways, activation energies, transition states |

| Conformation & Dynamics | Conformational Analysis, MD | Stable conformers, molecular motion, solvation |

| Intermolecular Interactions | Electrostatic Potential, SAPT | Halogen bonding potential, σ-hole analysis |

Future Research Directions for 4 Iodo 3 Trifluoromethyl Benzaldehyde

Exploration of Novel Catalytic Transformations

The distinct electronic properties of 4-Iodo-3-(trifluoromethyl)benzaldehyde, stemming from the electron-withdrawing trifluoromethyl group and the reactive iodo and aldehyde moieties, make it an exceptional substrate for novel catalytic transformations. Future research should focus on leveraging these features to develop unprecedented chemical reactions.

Asymmetric Catalysis: A primary goal will be the development of enantioselective transformations targeting the aldehyde group. Research into new chiral organocatalysts or transition-metal complexes could enable the asymmetric synthesis of alcohols, amines, and other chiral derivatives, which are of high value in the pharmaceutical industry.

Photoredox and Dual Catalysis: Exploring photoredox catalysis could unlock novel reaction pathways that are inaccessible under thermal conditions. Combining photoredox catalysis with transition metal catalysis (dual catalysis) could enable complex, one-pot functionalizations, such as the simultaneous modification of the iodo- and aldehyde groups, thereby streamlining synthetic routes.

C-H Functionalization: While the iodo-group is a traditional handle for cross-coupling, future work should explore direct C-H functionalization at other positions on the aromatic ring. mdpi.com The development of ruthenium or rhodium catalysts capable of selectively activating specific C-H bonds, guided by the existing substituents, would provide a more atom-economical approach to creating highly decorated benzene (B151609) derivatives. nih.govacs.org

| Catalytic Strategy | Potential Transformation of this compound | Research Goal |

| Asymmetric Catalysis | Enantioselective addition to the aldehyde group (e.g., allylation, aldol (B89426) reaction). | Synthesis of chiral secondary alcohols and other stereodefined structures. |

| Photoredox Catalysis | Radical-mediated coupling at the iodo-position under mild light-induced conditions. | Formation of C-C or C-heteroatom bonds with novel reaction partners. |

| Dual Catalysis | Concurrent or sequential catalytic cycles targeting both the iodo and aldehyde groups. | One-pot synthesis of complex molecules with high efficiency. |

| C-H Functionalization | Direct arylation or alkylation at positions ortho or meta to existing groups. | Traceless and atom-economical synthesis of polysubstituted aromatic compounds. |

Development of Sustainable and Greener Synthetic Routes

In line with the principles of green chemistry, a significant research thrust will be the development of more sustainable methods for both the synthesis and subsequent modification of this compound. tandfonline.com This involves minimizing waste, reducing energy consumption, and using less hazardous materials. dovepress.com

Flow Chemistry: Transitioning key synthetic steps to continuous flow processes can offer substantial benefits. Flow reactors provide superior control over reaction temperature and time, enabling safer handling of reactive intermediates and facilitating scalability. This approach is particularly promising for improving the efficiency and safety of nitration, halogenation, or other energetic reactions often used in the synthesis of complex aromatic compounds.

Biocatalysis: The use of engineered enzymes as catalysts offers the potential for unparalleled selectivity under mild, aqueous conditions. Future research could identify or evolve enzymes (e.g., oxidoreductases, lyases) capable of acting on the benzaldehyde (B42025) moiety or even catalyzing transformations on the aromatic ring, providing a highly sustainable alternative to traditional chemical methods.

Mechanochemistry: Solid-state synthesis via mechanochemical methods, such as ball milling, can dramatically reduce or eliminate the need for bulk solvents. rsc.org Developing solid-state protocols for cross-coupling reactions at the iodo-position or derivatization of the aldehyde would represent a significant step towards a more environmentally friendly synthetic toolkit. rsc.org

Expansion of Applications in Materials Science Beyond Biological Contexts

While fluorinated compounds are staples in medicinal chemistry, the unique combination of functionalities in this compound makes it an attractive candidate for advanced materials. A related compound, 4-Fluoro-3-(trifluoromethyl)benzaldehyde, is already noted for its use in formulating advanced polymers and coatings. The iodo-group on the target compound provides an additional, highly versatile reactive site for polymerization and material functionalization.

Fluorinated Polymers: The iodo-group can serve as a potent handle for cross-coupling polymerization techniques like Suzuki or Sonogashira polycondensation. This could lead to the creation of novel fluorinated polymers with tailored properties, such as high thermal stability, chemical resistance, low dielectric constants, and unique optical characteristics for applications in electronics and aerospace.

Liquid Crystals: The rigid, polarizable aromatic core of the molecule is a desirable feature for the design of liquid crystalline materials. By attaching appropriate mesogenic units via the aldehyde or iodo-group, new classes of liquid crystals with specific phase behaviors and electro-optical properties could be developed.

Organic Electronics: The electron-deficient nature of the trifluoromethylated aromatic ring suggests potential applications in organic electronics. Derivatives of this compound could be investigated as building blocks for n-type organic semiconductors or as components in stimuli-responsive materials where the electronic properties can be tuned through chemical modification.

| Material Class | Synthetic Strategy | Potential Application |

| High-Performance Polymers | Palladium-catalyzed cross-coupling polymerization (e.g., Suzuki, Sonogashira). | Advanced coatings, low-dielectric materials for microelectronics, thermally stable composites. |

| Liquid Crystals | Derivatization with mesogenic side chains via the aldehyde or iodo functional groups. | Display technologies, optical switches, sensors. |

| Organic Semiconductors | Incorporation into π-conjugated systems to create electron-deficient materials. | n-type transistors, components in organic photovoltaics (OPVs), chemical sensors. |

Advanced In-situ Spectroscopic Characterization Methodologies During Reactions

To optimize existing reactions and discover new ones, a deeper, real-time understanding of reaction mechanisms is essential. The application of advanced in-situ or operando spectroscopic techniques to reactions involving this compound will be crucial. wikipedia.org These methods allow researchers to observe reactive intermediates and monitor reaction kinetics directly as they occur. libretexts.orglibretexts.org

In-situ FT-IR and Raman Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can continuously monitor the concentration of key functional groups, such as the aldehyde C=O stretch, in the reaction mixture. This provides invaluable kinetic data for process optimization. Raman spectroscopy would be particularly useful for analyzing reactions in heterogeneous mixtures or for tracking changes in the aromatic ring substitution pattern.

In-situ NMR Spectroscopy: For homogeneous catalytic reactions, real-time NMR spectroscopy can provide detailed structural information about intermediates, catalyst resting states, and product formation simultaneously. acs.org This is a powerful tool for elucidating complex catalytic cycles that are common in organometallic chemistry. bruker.com

Integration into Automated and High-Throughput Synthesis Platforms

The dual reactivity of this compound makes it an ideal building block for automated synthesis platforms designed to accelerate the discovery of new molecules. nih.gov These systems can perform numerous reactions in parallel, rapidly generating libraries of related compounds for screening. peptide.com

Future research should focus on developing robust protocols to integrate this compound into automated workflows. merckmillipore.com For example, a platform could be programmed to perform a reductive amination on the aldehyde group with a library of amines, followed by a Suzuki coupling at the iodo-position with a library of boronic acids. merckmillipore.com This approach would enable the rapid, systematic exploration of chemical space around the this compound scaffold, significantly accelerating the identification of new drug candidates or functional materials. The use of pre-packaged reagent cartridges and robotic liquid handlers can streamline this process, making complex organic synthesis more efficient and reproducible. synplechem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.